molecular formula C6H4Cl2FN B14842052 5-Chloro-2-(chloromethyl)-4-fluoropyridine

5-Chloro-2-(chloromethyl)-4-fluoropyridine

Cat. No.: B14842052
M. Wt: 180.00 g/mol
InChI Key: AUOBWYQMVAWOSU-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)-4-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)-4-fluoropyridine typically involves the chlorination of 2-chloro-5-(chloromethyl)pyridine. One method involves adding an organic solvent, an acid buffering agent solution, and an initiator to 3-methylpyridine. The pH value of the solution is adjusted to a range of 4-5, and nitrogen is introduced. The temperature is elevated to 80-100°C while stirring, followed by the introduction of chlorine gas. The reaction is stopped by shutting off the chlorine injection valve and letting nitrogen in to drive off the chlorine. The reaction solution is then desolventized through underpressure distillation to obtain the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)-4-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.

Scientific Research Applications

5-Chloro-2-(chloromethyl)-4-fluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(chloromethyl)-4-fluoropyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(chloromethyl)pyridine: A precursor in the synthesis of 5-Chloro-2-(chloromethyl)-4-fluoropyridine.

    5-Chloro-2-methyl-4-isothiazolin-3-one: Another chlorinated heterocyclic compound with biocidal properties.

    2-Chloro-5-(chloromethyl)thiophene: A thiophene derivative with similar substitution patterns.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming strong interactions with biological targets. These properties make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H4Cl2FN

Molecular Weight

180.00 g/mol

IUPAC Name

5-chloro-2-(chloromethyl)-4-fluoropyridine

InChI

InChI=1S/C6H4Cl2FN/c7-2-4-1-6(9)5(8)3-10-4/h1,3H,2H2

InChI Key

AUOBWYQMVAWOSU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1F)Cl)CCl

Origin of Product

United States

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